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Compound of Interest

Compound Name: Bis-PEG12-endo-BCN

Cat. No.: B12422040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG12-endo-BCN is a homobifunctional crosslinking reagent that leverages the power of

bioorthogonal chemistry for the stable and specific conjugation of biomolecules. This technical

guide provides a comprehensive overview of its properties, mechanism of action, and

applications, with a focus on its use in proteomics, drug discovery, and the development of

advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs). The defining

feature of this crosslinker is the presence of two endo-Bicyclo[6.1.0]nonyne (BCN) moieties,

which are highly reactive toward azides via Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC). The two BCN groups are separated by a hydrophilic polyethylene glycol (PEG)

spacer of 12 ethylene oxide units, which enhances solubility, reduces aggregation, and

provides a defined spatial separation between the conjugated molecules.[1][2][3]

Core Properties and Specifications
The utility of Bis-PEG12-endo-BCN as a crosslinker is defined by its chemical and physical

properties, which are summarized in the table below.
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Property Value References

Chemical Formula C48H80N2O16 [4]

Molecular Weight 941.15 g/mol [4]

Appearance Colorless to light yellow oil

Solubility

Soluble in DMSO, DMF, DCM.

The PEG12 spacer enhances

aqueous solubility.

Storage Conditions

Store at -20°C for long-term

stability (up to 2 years as a

powder). In DMSO, stable for 2

weeks at 4°C and 6 months at

-80°C.

Reactive Groups

Two endo-

Bicyclo[6.1.0]nonyne (BCN)

moieties

Target Functionality Azide (-N3) groups

Reaction Mechanism
Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC)

Mechanism of Action: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
The crosslinking activity of Bis-PEG12-endo-BCN is based on the Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction occurs

between the strained alkyne of the BCN ring and an azide-functionalized molecule, forming a

stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under mild,

physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for

applications in living systems.

The endo configuration of the BCN moiety in this crosslinker is noteworthy. Studies have shown

that endo-BCN isomers can exhibit higher reactivity in SPAAC compared to their exo
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counterparts. This enhanced reactivity allows for faster and more efficient conjugation, which is

particularly beneficial when working with low concentrations of biomolecules.

Reactants

Crosslinked Product

Molecule A
(with azide group)

Molecule A - Triazole - PEG12 - Triazole - Molecule B

SPAAC

Bis-PEG12-endo-BCN Molecule B
(with azide group)

SPAAC

Click to download full resolution via product page

Applications in Research and Drug Development
The unique properties of Bis-PEG12-endo-BCN make it a versatile tool for a range of

applications.

Proteomics and Study of Protein-Protein Interactions
Bis-PEG12-endo-BCN can be used to study protein-protein interactions within cells or in vitro.

By introducing azide functionalities into proteins of interest through metabolic labeling or site-

specific modification, this crosslinker can covalently trap interacting partners. The defined

length of the PEG12 spacer provides a molecular ruler to estimate the distance between the

interacting sites. The resulting crosslinked complexes can then be analyzed by techniques

such as SDS-PAGE and mass spectrometry to identify the interacting proteins and map the

interaction interfaces.

Synthesis of PROTACs and other Bifunctional Molecules
A major application of Bis-PEG12-endo-BCN is in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin
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ligase to a target protein, leading to its degradation. Bis-PEG12-endo-BCN can serve as a

flexible linker to connect an azide-modified E3 ligase ligand and an azide-modified target

protein ligand. The PEG linker is not just a spacer; it plays a crucial role in modulating the

solubility, cell permeability, and ternary complex formation of the PROTAC.

Components

Synthesis

Product & Purification

Characterization & Validation

E3 Ligase Ligand
(azide-modified)

SPAAC Reaction

Target Protein Ligand
(azide-modified) Bis-PEG12-endo-BCN

PROTAC Molecule

Purification
(e.g., HPLC)

Characterization
(LC-MS, NMR)

In vitro/In vivo Validation
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Development of Antibody-Drug Conjugates (ADCs)
While Bis-PEG12-endo-BCN is a homobifunctional linker, the principles of its chemistry are

highly relevant to the ADC field. In ADC development, PEG linkers are used to attach potent

cytotoxic drugs to antibodies. The PEG spacer improves the solubility and pharmacokinetic

profile of the ADC. The BCN moiety allows for site-specific conjugation to azide-modified

antibodies, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Protocols
The following are generalized protocols for the use of Bis-PEG12-endo-BCN. Optimal

conditions may vary depending on the specific application and biomolecules involved.

General Protocol for Crosslinking Two Azide-Modified
Proteins

Preparation of Reactants:

Dissolve the azide-modified proteins (Protein A-N3 and Protein B-N3) in a suitable

aqueous buffer (e.g., PBS, pH 7.4). The optimal protein concentration may range from 1-

10 mg/mL.

Prepare a stock solution of Bis-PEG12-endo-BCN in an organic solvent such as DMSO

or DMF (e.g., 10 mM).

Crosslinking Reaction:

To a solution containing equimolar amounts of Protein A-N3 and Protein B-N3, add the

Bis-PEG12-endo-BCN stock solution to achieve a final molar ratio of 1:1:1 (Protein

A:Protein B:Crosslinker). To favor intramolecular crosslinking within a protein complex, a

lower molar excess of the crosslinker can be used. For intermolecular crosslinking of

separate proteins, a slight excess of the crosslinker may be beneficial.

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture

is low (typically <10%) to avoid protein denaturation.
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Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The

reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher

molecular weight band corresponding to the crosslinked product.

Quenching (Optional):

To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can

be added in excess and incubated for an additional 30 minutes.

Purification:

Remove unreacted crosslinker and byproducts using size-exclusion chromatography

(SEC) or dialysis.

The crosslinked protein conjugate can be further purified using affinity chromatography or

ion-exchange chromatography if necessary.

Characterization:

Confirm the formation of the crosslinked product by SDS-PAGE and Western blotting.

The precise mass of the conjugate can be determined by mass spectrometry (e.g.,

MALDI-TOF or ESI-MS).

To identify the crosslinked peptides and map the interaction sites, the purified conjugate

can be subjected to proteolytic digestion followed by LC-MS/MS analysis.
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Quantitative Data
The efficiency and specificity of crosslinking with Bis-PEG12-endo-BCN are influenced by

several factors, including the reactivity of the BCN moiety and the physicochemical properties

of the PEG linker.
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Parameter Description
Typical
Values/Observation
s

References

Second-Order Rate

Constant (k2) of endo-

BCN with Benzyl

Azide

A measure of the

reaction speed of the

SPAAC reaction.

~0.29 M⁻¹s⁻¹ in a

CD3CN/D2O mixture.

endo-BCN is slightly

more reactive than

exo-BCN.

Stability of BCN

Moiety

The stability of the

BCN group under

various conditions is

crucial for its

application in

biological systems.

The BCN group is

generally stable in

aqueous buffers at

physiological pH.

However, prolonged

exposure to acidic

conditions may lead to

some degradation.

PEG Linker Length

The length of the PEG

spacer influences the

distance spanned by

the crosslinker and

the properties of the

resulting conjugate.

The PEG12 spacer

provides a flexible,

hydrophilic linker of a

defined length, which

can be advantageous

for optimizing ternary

complex formation in

PROTACs and for

providing distance

constraints in

structural studies.

Crosslinking Efficiency The yield of the

desired crosslinked

product.

Efficiency is

dependent on reaction

conditions such as

concentration of

reactants,

temperature, and

incubation time.

Optimization of these
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parameters is often

necessary.

Conclusion
Bis-PEG12-endo-BCN is a powerful and versatile homobifunctional crosslinker for researchers

in life sciences and drug development. Its high reactivity and specificity, conferred by the dual

endo-BCN moieties, combined with the beneficial properties of the PEG12 spacer, make it an

excellent choice for a wide range of applications, from fundamental studies of protein-protein

interactions to the synthesis of advanced therapeutics like PROTACs. The ability to perform

these conjugations under mild, bioorthogonal conditions opens up numerous possibilities for

the study and manipulation of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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